molecular formula C14H14N4S B1415265 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 1171174-91-6

3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Cat. No. B1415265
CAS RN: 1171174-91-6
M. Wt: 270.35 g/mol
InChI Key: JLXBBNUOGILOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MPTP and is a member of the pyrazol family of compounds.

Scientific Research Applications

Anticancer Activity

Compounds with a pyrazole moiety, like the one , have been utilized in the development of medicinal scaffolds demonstrating anticancer activities. These heterocycles are key structural motifs in several drugs currently on the market for treating different types of cancer .

Antileishmanial and Antimalarial Evaluation

Derivatives of pyrazole compounds have shown promise in antileishmanial and antimalarial evaluations. For instance, certain compounds have demonstrated significant suppression against Plasmodium berghei infected mice .

Supramolecular Chemistry

Pyrazole derivatives can contribute to the formation of supramolecular layers, which are essential in the development of new materials with specific molecular interactions .

Catalysis

Pyrazole-based compounds can be used as catalysts in chemical reactions. For example, they have been applied in the synthesis of bis-pyrazol derivatives, highlighting their effectiveness and efficiency in catalytic processes .

Anti-HIV and Antitubercular Activities

The triazole moiety, which is structurally similar to pyrazole, has been used in creating medicinal scaffolds with anti-HIV and antitubercular properties. This suggests potential research applications for pyrazole derivatives in these areas as well .

properties

IUPAC Name

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-9-3-5-11(6-4-9)12-8-19-14(16-12)18-13(15)7-10(2)17-18/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXBBNUOGILOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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